2-Amino-5-bromobenzonitrile

概述

描述

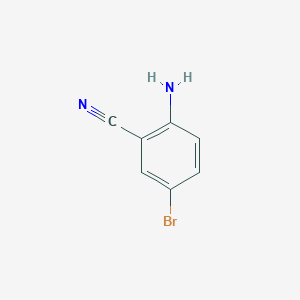

2-Amino-5-bromobenzonitrile (CAS 39263-32-6) is an aromatic nitrile derivative with the molecular formula C₇H₅BrN₂ and a molecular weight of 197.03 g/mol. It is characterized by an amino group (-NH₂) at the 2-position, a bromine atom at the 5-position, and a nitrile group (-CN) at the 1-position on the benzene ring. This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, such as Toll-like receptor 4 (TLR4) ligands , EphB3 inhibitors , and antitrypanosomal agents . Its melting point ranges between 95–100°C, and it is commercially available with a purity of ≥98% .

准备方法

Direct Bromination of 2-Aminobenzonitrile

The most robust and scalable synthesis of 2-amino-5-bromobenzonitrile employs 2-aminobenzonitrile as the starting material, leveraging electrophilic aromatic substitution to introduce bromine at the para position relative to the amino group. This method, documented in recent literature and industrial protocols, achieves a yield of 97% under mild conditions .

Reaction Mechanism and Selectivity

The amino group (-NH₂) activates the benzene ring, directing electrophilic bromination to the para position (C5). The nitrile group (-CN), though meta-directing, exerts negligible influence due to the stronger activating effect of the amino group. Bromine is introduced via in situ generation of Br⁺ using ammonium bromide (NH₄Br) and hydrogen peroxide (H₂O₂) in acetic acid (AcOH) . The reaction proceeds as follows:

Optimized Reaction Parameters

Key parameters for maximizing yield and purity include:

Table 1: Reaction Conditions for Direct Bromination

| Parameter | Detail |

|---|---|

| Starting Material | 2-Aminobenzonitrile (11.8 g, 0.1 mol) |

| Brominating Agent | Ammonium Bromide (10.3 g, 0.105 mol) |

| Oxidizing Agent | H₂O₂ (35% aqueous, 10.2 mL, 0.105 mol) |

| Solvent | Acetic Acid (120 mL) |

| Temperature | Room Temperature (25°C) |

| Reaction Time | 24 hours |

| Workup | Neutralization (NaOH), Filtration, Crystallization (DCM) |

| Yield | 97% |

| Purity | 96–97% (HPLC) |

| Melting Point | 96–100°C |

Procedure in Detail

-

Reaction Setup : A mixture of 2-aminobenzonitrile, NH₄Br, and H₂O₂ in AcOH is stirred at room temperature for 24 hours .

-

Workup : The reaction mixture is concentrated under reduced pressure, and the residue is basified with 30% NaOH to precipitate the product.

-

Purification : The crude solid is dissolved in dichloromethane (DCM), concentrated to initiate crystallization, and filtered to isolate pure this compound as an off-white crystalline solid .

Advantages :

-

Avoids hazardous reagents like liquid bromine.

-

High regioselectivity and minimal byproducts.

-

Scalable for industrial production.

Alternative Synthetic Approaches

While direct bromination is the predominant method, other routes have been explored for specialized applications:

Nitrile Group Modification

Retrosynthetic analysis suggests that introducing the nitrile group after bromination might be feasible. For example, bromination of 2-nitroaniline followed by cyanation and reduction could yield this compound. However, this multi-step approach is inefficient compared to direct bromination .

Critical Analysis of Methodologies

Direct Bromination remains unmatched in efficiency, offering:

-

Simpler Workflow : Single-step synthesis vs. multi-step sequences.

-

Cost-Effectiveness : NH₄Br and H₂O₂ are inexpensive and readily available.

Limitations :

-

Prolonged reaction time (24 hours).

-

AcOH handling requires corrosion-resistant equipment.

化学反应分析

反应类型: 2-氨基-5-溴-苯甲腈会发生各种化学反应,包括:

取代反应: 溴原子可以通过像 Suzuki 偶联这样的反应被其他基团取代,其中使用钯催化剂引入芳基或烷基.

还原反应: 腈基可以使用像氢化铝锂这样的还原剂还原为胺。

氧化反应: 氨基可以使用像高锰酸钾这样的氧化剂氧化为硝基。

常用试剂和条件:

Suzuki 偶联: 钯催化剂,碱(例如碳酸钾)和芳基或烷基硼酸。

还原: 无水乙醚中的氢化铝锂。

氧化: 水性介质中的高锰酸钾。

主要产物:

取代: 2-氨基-5-溴-苯甲腈的芳基或烷基衍生物。

还原: 2-氨基-5-溴-苄胺。

氧化: 2-硝基-5-溴-苯甲腈。

科学研究应用

Pharmaceutical Development

2-Amino-5-bromobenzonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the development of quinazoline sulfonamides, which are promising inhibitors for EphB3 receptors, implicated in cancer progression. The synthesis involves refluxing this compound with dimethylformamide dimethyl acetal, leading to further reactions that yield biologically active compounds .

Organic Synthesis

This compound is often used as a building block in organic synthesis due to its functional groups that facilitate various chemical reactions. For example, it can undergo Suzuki cross-coupling reactions to form more complex structures. In one study, it was reacted with boronic acid derivatives using palladium catalysts to yield new compounds with potential therapeutic applications .

Material Science

In material science, this compound has been explored for its potential use in creating functionalized polymers and nanomaterials. Its bromine atom can serve as a site for further chemical modification, allowing the development of materials with specific properties for applications in electronics and photonics.

Case Study 1: Synthesis of Quinazoline Derivatives

In a recent study, researchers synthesized quinazoline derivatives from this compound through a series of reactions involving sulfonamide coupling and subsequent modifications. The resulting compounds showed significant activity against EphB3 receptors, indicating their potential as anti-cancer agents .

Case Study 2: Development of Functional Polymers

Another study focused on the use of this compound in creating functionalized polymers for drug delivery systems. By modifying the compound's structure through various chemical reactions, researchers were able to enhance the solubility and bioavailability of therapeutic agents encapsulated within these polymers .

Summary

This compound is a versatile compound with significant applications in pharmaceutical research, organic synthesis, and material science. Its ability to serve as an intermediate in complex chemical reactions makes it invaluable for developing new therapeutic agents and advanced materials.

作用机制

2-氨基-5-溴-苯甲腈的作用机制涉及它与特定分子靶标的相互作用。 在受体酪氨酸激酶抑制剂的背景下,该化合物与激酶的活性位点结合,抑制其活性,从而阻断促进癌细胞增殖的信号通路 。腈基和氨基在化合物的结合亲和力和特异性中起着至关重要的作用。

类似化合物:

- 2-氨基-4-溴-苯甲腈

- 2-氨基-3,5-二溴-苯甲腈

- 4-氨基-3-溴-苯甲腈

比较: 2-氨基-5-溴-苯甲腈由于氨基、溴和腈基在苯环上的特定位置而独一无二。这种独特的排列赋予了与类似物相比不同的反应性和结合特性。例如,2-氨基-4-溴-苯甲腈在第四位有溴原子,这会改变它在取代反应中的反应性。 类似地,2-氨基-3,5-二溴-苯甲腈有两个溴原子,使其在偶联反应中更具反应性 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers: Bromine Substitution

2-Amino-4-bromobenzonitrile

- Structural Difference : Bromine is at the 4-position instead of the 5-position.

- Reactivity: Both isomers react with dimethylformamide dimethyl acetal (DMF-DMA) to form intermediates for Suzuki cross-coupling reactions.

- Applications : Used in the synthesis of carbonic anhydrase inhibitors and quinazoline-based sulfonamides .

2-Amino-6-bromobenzonitrile (CAS 77326-62-6)

- Structural Difference : Bromine at the 6-position.

- Physical Properties: No melting point data available, but positional isomerism likely reduces symmetry, affecting crystallization behavior compared to the 5-bromo derivative .

Halogen Variation: Bromine vs. Chlorine

2-Amino-5-chlorobenzonitrile

- Structural Difference : Chlorine replaces bromine at the 5-position.

- Electronic Effects : Chlorine is smaller and more electronegative than bromine, leading to weaker inductive electron-withdrawing effects. This may enhance nucleophilic aromatic substitution (SNAr) reactivity in certain contexts.

- Applications: Used alongside the 5-bromo analog in CO₂ fixation reactions catalyzed by DBU/ionic liquids to synthesize quinazolinones. Yields and reaction rates may differ due to halogen size and leaving-group ability .

Functional Group Variation

5-Bromo-2-hydroxybenzonitrile

- Structural Difference: Hydroxyl (-OH) replaces the amino (-NH₂) group at the 2-position.

- Reactivity : The hydroxyl group participates in hydrogen bonding (O–H⋯N interactions), forming crystalline networks .

- Applications : Used in antiretroviral and anticancer drug synthesis, leveraging its hydrogen-bonding capacity for target binding .

2-Amino-5-nitrobenzonitrile (CAS 17327-33-2)

- Structural Difference: Nitro (-NO₂) replaces bromine at the 5-position.

- Electronic Effects : The nitro group is a stronger electron-withdrawing group, significantly reducing electron density on the ring. This alters reactivity in electrophilic substitutions and may enhance interactions with biological targets through dipole interactions .

Substituent Effects: Methoxy vs. Bromine

2-Amino-5-methoxybenzonitrile

- Structural Difference : Methoxy (-OCH₃) replaces bromine at the 5-position.

- Electronic Effects : Methoxy is electron-donating via resonance, increasing ring electron density. This contrasts with bromine’s electron-withdrawing inductive effect, leading to divergent reactivity in cyclization and coupling reactions .

Comparative Data Tables

Table 1: Physical and Chemical Properties

| Compound | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 2-Amino-5-bromobenzonitrile | 39263-32-6 | 197.03 | 95–100 | -NH₂, -Br, -CN |

| 2-Amino-4-bromobenzonitrile | Not provided | 197.03 | Not reported | -NH₂, -Br, -CN |

| 2-Amino-5-chlorobenzonitrile | Not provided | 152.58 | Not reported | -NH₂, -Cl, -CN |

| 5-Bromo-2-hydroxybenzonitrile | Not provided | 198.02 | Not reported | -OH, -Br, -CN |

| 2-Amino-5-nitrobenzonitrile | 17327-33-2 | 163.13 | Not reported | -NH₂, -NO₂, -CN |

生物活性

2-Amino-5-bromobenzonitrile (CAS Number: 39263-32-6) is a heterocyclic compound that has garnered attention for its biological activities, particularly in the fields of cancer research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

- Molecular Formula : CHBrN

- Molecular Weight : 197.0 g/mol

- Physical Appearance : White to light yellow crystalline solid

- Solubility : Soluble in DMF, DMSO, and ethanol at concentrations up to 30 mg/ml .

1. Inhibition of Receptor Tyrosine Kinases (RTKs)

This compound is primarily known for its role as an intermediate in synthesizing receptor tyrosine kinase inhibitors. RTKs are crucial in regulating cell growth, differentiation, and metabolism. The compound acts by binding to the active sites of these kinases, thereby inhibiting their activity, which can lead to reduced cell proliferation and increased apoptosis in cancer cells .

2. Modulation of Cell Signaling Pathways

Research indicates that this compound influences various cell signaling pathways, including those involved in cancer progression. For example, it has been shown to alter gene expression patterns related to cell survival and proliferation by affecting the activity of receptor tyrosine kinases .

The compound exhibits significant biochemical properties that make it valuable for research:

- Stability : this compound remains stable under controlled laboratory conditions but can degrade over time, affecting its biological activity.

- Dosage Effects : Studies in animal models reveal that lower doses effectively inhibit target enzymes with minimal toxicity, while higher doses may induce cellular apoptosis and organ damage .

Case Studies

- Synthesis of Multi-targeted RTK Inhibitors :

- Cellular Effects :

Applications in Medicine

The potential applications of this compound extend beyond basic research:

- Anticancer Drug Development : Its role as a precursor for developing RTK inhibitors positions it as a candidate for therapeutic agents targeting various cancers.

- Chemical Synthesis : The compound serves as a versatile building block for synthesizing complex organic molecules and coordination complexes used in advanced materials science .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Inhibition of RTKs | Acts as an inhibitor by binding to active sites on receptor tyrosine kinases |

| Modulation of Signaling | Alters gene expression related to cell growth and survival |

| Anticancer Potential | Used in developing multi-targeted RTK inhibitors with promising results |

| Biochemical Stability | Remains stable under specific conditions; dosage-dependent effects observed |

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 2-Amino-5-bromobenzonitrile, and how are they experimentally determined?

this compound (CAS: 39263-32-6) has a molecular formula of C₇H₅BrN₂ and a molecular weight of 197.03 g/mol. Key properties include:

- Melting Point : Typically >200°C (exact value depends on purity and crystallization conditions) .

- Structural Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR spectra resolve aromatic proton environments (e.g., substituent effects from Br and CN groups). For example, the amino group (-NH₂) shows a broad singlet near δ 6.5–7.0 ppm in DMSO-d₆ .

- Mass Spectrometry : Electron ionization (EI-MS) reveals a molecular ion peak at m/z 196/198 (Br isotopic pattern) .

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for assessing impurities .

Q. What synthetic routes are commonly employed to prepare this compound?

A two-step approach is often used:

Bromination : Direct bromination of 2-aminobenzonitrile using Br₂ in acetic acid or HBr/H₂O₂ under controlled conditions to achieve regioselective substitution at the 5-position .

Purification : Recrystallization from ethanol or acetonitrile to remove unreacted starting materials and byproducts (e.g., di-brominated derivatives) .

Key Considerations :

- Monitor reaction temperature to avoid over-bromination.

- Use TLC or in-situ FTIR to track reaction progress .

Q. How is this compound utilized in medicinal chemistry research?

This compound serves as a versatile intermediate:

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or MS data may arise from:

- Tautomerism : The amino group can exhibit keto-enol tautomerism in solution, leading to split peaks. Use deuterated solvents with varying polarities (e.g., DMSO-d₆ vs. CDCl₃) to stabilize specific tautomers .

- Impurity Interference : Byproducts like 2-Amino-3,5-dibromobenzonitrile (from over-bromination) may overlap signals. Employ 2D NMR (e.g., COSY, HSQC) or hyphenated LC-MS for deconvolution .

Q. What strategies optimize regioselectivity in bromination reactions of 2-aminobenzonitrile derivatives?

To favor 5-bromination over 3- or 6-substitution:

- Directing Groups : The electron-donating -NH₂ group directs electrophilic bromination to the para position. Use mild Lewis acids (e.g., FeCl₃) to enhance selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for para-substitution .

- Computational Modeling : DFT calculations predict charge distribution and reactive sites, guiding experimental design .

Q. How does the stability of this compound under varying storage conditions impact experimental reproducibility?

- Degradation Pathways : Hydrolysis of the nitrile group to carboxylic acid may occur in humid environments. Store in airtight containers with desiccants at 4°C .

- Light Sensitivity : UV exposure can cause decomposition. Use amber glassware and conduct stability studies via accelerated aging (e.g., 40°C/75% RH for 1 month) .

属性

IUPAC Name |

2-amino-5-bromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATYCBHROMXWJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192513 | |

| Record name | 2-Amino-5-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39263-32-6 | |

| Record name | 2-Amino-5-bromobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39263-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039263326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-bromobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。